![molecular formula C44H28S B14219734 2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene CAS No. 819078-08-5](/img/structure/B14219734.png)
2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by its unique structure, which includes three phenyl groups and a pyrenyl group attached to a thiophene ring. This structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl or pyrenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
科学的研究の応用
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism of action of 2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transport in an electronic device .
類似化合物との比較
Similar Compounds
2,3,4-Triphenylthiophene: Lacks the pyrenyl group, making it less complex and potentially less versatile.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrenyl group but differs in the overall structure and functional groups.
Phenothiazine derivatives: Share some structural similarities but have different core structures and properties.
Uniqueness
2,3,4-Triphenyl-5-[4-(pyren-1-yl)phenyl]thiophene is unique due to its combination of phenyl and pyrenyl groups attached to a thiophene ring. This unique structure imparts specific electronic and photophysical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
819078-08-5 |
|---|---|
分子式 |
C44H28S |
分子量 |
588.8 g/mol |
IUPAC名 |
2,3,4-triphenyl-5-(4-pyren-1-ylphenyl)thiophene |
InChI |
InChI=1S/C44H28S/c1-4-11-30(12-5-1)41-42(31-13-6-2-7-14-31)44(45-43(41)35-15-8-3-9-16-35)36-23-19-29(20-24-36)37-27-25-34-22-21-32-17-10-18-33-26-28-38(37)40(34)39(32)33/h1-28H |
InChIキー |
VMCCZKLJISHYJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
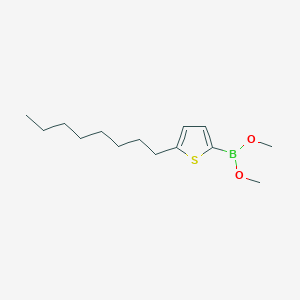
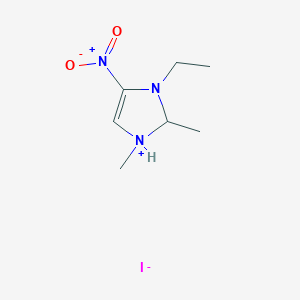
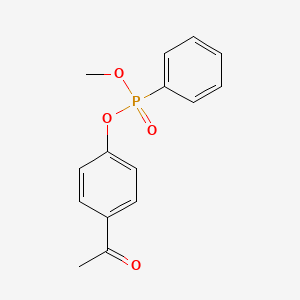
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
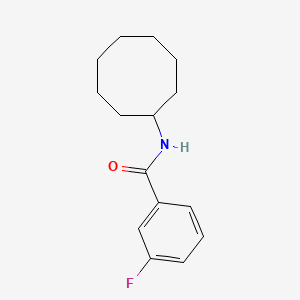
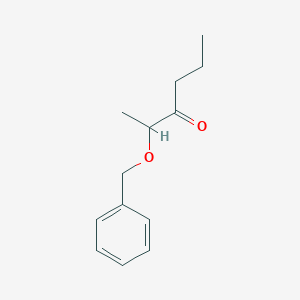
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
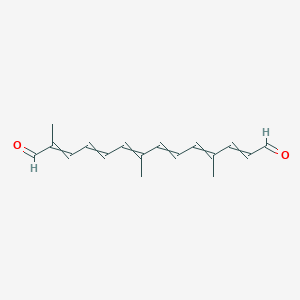
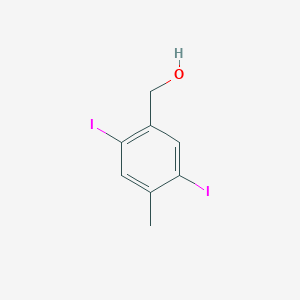

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
